4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
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Overview
Description
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is a chemical compound known for its role as an impurity in Policresulen, a potent NS2B/NS3 protease inhibitor. This compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol . It is primarily used in scientific research, particularly in the study of viral protease inhibitors.
Preparation Methods
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt involves several steps. One common method includes the sulfonation of 2-methylphenol (o-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt. The reaction conditions typically involve controlled temperatures and specific concentrations of reactants to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control to meet research-grade standards.
Chemical Reactions Analysis
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and sulfonic acid groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is widely used in scientific research due to its role as an impurity in Policresulen. Policresulen is a potent inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses, including the Dengue virus . This makes the compound valuable in virology research, particularly in the development of antiviral drugs.
In addition to virology, this compound is also used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: In the development of new therapeutic agents targeting viral infections.
Industry: As a reference material for quality control and standardization in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is closely related to its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, binding to the active site of the enzyme and preventing it from processing viral polyproteins. This inhibition disrupts the viral replication cycle, making it an effective antiviral agent .
Comparison with Similar Compounds
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt can be compared with other similar compounds, such as:
4-Hydroxybenzenesulfonic acid ammonium salt: Lacks the methyl group, which may affect its reactivity and binding affinity.
2-Methylbenzenesulfonic acid ammonium salt: Lacks the hydroxyl group, which can influence its solubility and interaction with enzymes.
4-Hydroxy-3-methylbenzenesulfonic acid ammonium salt: Has a different position of the methyl group, which can alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azanium;4-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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